1-(3-methylbutyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole
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Overview
Description
1-(3-methylbutyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzimidazoles. This compound features a benzimidazole core substituted with a thiophene ring and a 3-methylbutyl group. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylbutyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole can be achieved through a multi-step process involving the formation of the benzimidazole core, followed by the introduction of the thiophene ring and the 3-methylbutyl group. One common method involves the condensation of o-phenylenediamine with a carboxylic acid derivative to form the benzimidazole core. The thiophene ring can be introduced through a Suzuki-Miyaura coupling reaction, which involves the use of a boron reagent and a palladium catalyst . The final step involves the alkylation of the benzimidazole with 3-methylbutyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. The key steps include the preparation of intermediates, purification, and final product isolation. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-methylbutyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and Friedel-Crafts acylation reagents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Introduction of nitro, halogen, or acyl groups on the benzimidazole ring.
Scientific Research Applications
1-(3-methylbutyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-methylbutyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methylbutyl)-2-thiophen-2-ylbenzene
- 1-(3-Methylbutyl)-2-thiophen-2-ylimidazole
- 1-(3-Methylbutyl)-2-thiophen-2-ylpyridine
Uniqueness
1-(3-methylbutyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thiophene ring and the 3-methylbutyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(3-methylbutyl)-2-thiophen-2-ylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-12(2)9-10-18-14-7-4-3-6-13(14)17-16(18)15-8-5-11-19-15/h3-8,11-12H,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLHQLNIVUYTGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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